Cyanopindolol hemifumarate

カタログ番号 B566496

CAS番号:

106469-57-2

分子量: 690.798

InChIキー: ZSBITJKBOWVCCI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor; it is also a β-adrenoceptor antagonist .

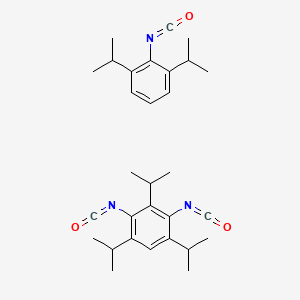

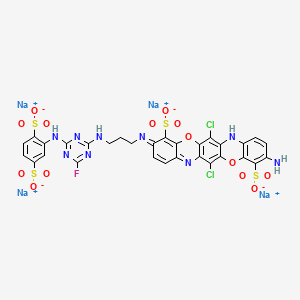

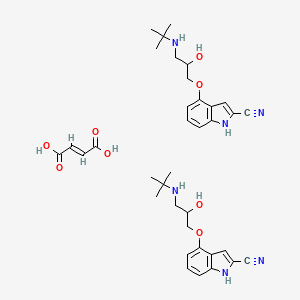

Molecular Structure Analysis

The molecular weight of Cyanopindolol hemifumarate is 345.4. Its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .Physical And Chemical Properties Analysis

Cyanopindolol hemifumarate has a molecular weight of 345.4 and its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .科学的研究の応用

- Application : Cyanopindolol hemifumarate is used as a research tool in neuropharmacology . It is known to be a 5-HT1A and 5-HT1B antagonist, meaning it blocks these types of serotonin receptors . It also acts as a β-adrenoceptor antagonist .

- Method of Application : The compound is often used in in vitro studies. It is soluble in DMSO, making it suitable for use in various experimental setups .

- Results : The use of Cyanopindolol hemifumarate has helped to characterize the role of 5-HT1A/1B and β-adrenoceptors in various biological processes .

特性

IUPAC Name |

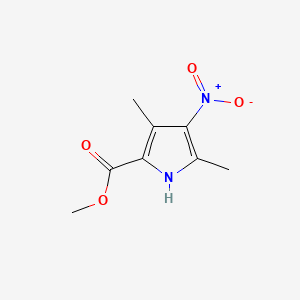

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBITJKBOWVCCI-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanopindolol hemifumarate | |

Citations

For This Compound

64

Citations

… 1 , 5-HT 2 and 5-HT 7 receptors; cyanopindolol hemifumarate, a 5-HT 1A /5-HT 1B receptor … Louis, MO) and cyanopindolol hemifumarate was purchased from Tocris Bioscience (Bristol, …

Number of citations: 12

www.sciencedirect.com

In this study, we report the β 1 ‐adrenoceptor binding kinetics of several clinically relevant β 1/2 ‐adrenoceptor (β 1/2 AR) agonists and antagonists. [ 3 H]‐DHA was used to label CHO‐…

Number of citations: 6

bpspubs.onlinelibrary.wiley.com

… Cyanopindolol hemifumarate were included in recording solution. Recording electrodes (4–7 MΩ) were filled with (in mm) 150 CsMeSO4, 10 NaCl, 0.5 CaCl2, 10 HEPES (pH adjusted …

Number of citations: 3

www.sciencedirect.com

We examined whether the β 2-adrenoceptor agonists fenoterol and salbutamol, the β 3-adrenoceptor agonists CL 316243 and ZD 2079, and the agonists of the low-affinity state of β-…

Number of citations: 34

journals.lww.com

… To assess the role of the β 3 adrenoceptor, we studied additional groups exposed to S -cyanopindolol hemifumarate salt (10 −12 m), a β 3 -adrenoceptor antagonist previously studied …

Number of citations: 80

pubs.asahq.org

… l-(−)-norepinephrine bitartrate salt monohydrate, (−)-isoproterenol hydrochloride, alprenolol hydrochloride, and S(−)-cyanopindolol hemifumarate were from Sigma. …

Number of citations: 73

www.sciencedirect.com

… CGP 12177 (4-[3-t-butylamino-2-hydroxypropoxy]benzimidazol-2-one) and (−)-cyanopindolol hemifumarate were purchased from RBI (France). SR 58611A, bupranolol hydrochloride, …

Number of citations: 26

www.sciencedirect.com

… As negative controls, cyanopindolol hemifumarate, a β2-adrenergic receptor antagonist, and DMSO were used. All tested antagonists significantly stabilized CXCR2 up to 18.7 C in …

Number of citations: 17

journals.sagepub.com

… role of the β 3 -adrenoceptor, we studied additional groups in which papillary muscles from 4W diabetic and age-matched healthy rats were exposed to S-cyanopindolol hemifumarate …

Number of citations: 25

journals.lww.com

1 The present study was carried out to further investigate the nature of the β‐adrenoceptor in rabbit jejunum using BRL 37344, a selective β 3 ‐adrenoceptor agonist, cyanopindolol, a β‐…

Number of citations: 10

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)